Z-Asp-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

- Protecting Group: Cbz-L-Asp serves as a protecting group for the alpha-amino group of L-aspartic acid during peptide synthesis. This prevents unwanted reactions at the N-terminus while allowing coupling with other amino acids to form peptide bonds [].

- Chemoselective Deprotection: The benzyloxycarbonyl group can be selectively removed under mild acidic conditions using reagents like trifluoroacetic acid (TFA), leaving the peptide chain intact. This controlled deprotection strategy is crucial for stepwise peptide assembly [].

Synthesis of Aspartic Acid Derivatives:

Cbz-L-Asp serves as a starting material for the synthesis of various aspartic acid derivatives. These derivatives find applications in:

- Medicinal Chemistry: Development of aspartic acid-based drugs and prodrugs [].

- Material Science: Synthesis of aspartic acid-containing polymers with specific properties [].

Solid-Phase Peptide Synthesis (SPPS):

Cbz-L-Asp is a common building block used in SPPS, a technique for efficiently synthesizing peptides on a solid support. The Cbz group facilitates attachment of the aspartic acid residue to the resin and subsequent chain elongation [].

Z-Aspartic acid hydroxamate, commonly referred to as Z-Asp-OH, is a derivative of aspartic acid, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a hydroxamate functional group, which is formed by the reaction of an amine with a hydroxylamine. Z-Asp-OH is often used in biochemical research and has garnered attention due to its potential applications in medicinal chemistry and drug development.

Z-Asp-OH itself does not have a specific biological function. However, it plays a crucial role in peptide synthesis. The Z group protects the N-terminus of aspartic acid during peptide chain assembly, allowing for controlled coupling with other amino acids. Once the desired peptide sequence is formed, the Z group is removed to reveal the functional amino group essential for the peptide's biological activity [].

- Dust/Powder Inhalation: Avoid inhaling dust particles. Wear appropriate respiratory protection.

- Skin/Eye Contact: May cause irritation. Wear gloves and eye protection.

- Ingestion: May cause gastrointestinal discomfort. Wash hands thoroughly after handling.

- Hydrolysis: The hydroxamate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of aspartic acid and hydroxylamine.

- Formation of Metal Complexes: The hydroxamate group can chelate metal ions, forming stable complexes that are useful in various applications, including catalysis and drug design.

- Peptide Bond Formation: Z-Asp-OH can react with other amino acids or peptide derivatives to form peptide bonds, facilitating the synthesis of larger peptides or proteins .

Z-Asp-OH exhibits several biological activities:

- Inhibition of Enzymes: The compound has been studied for its potential to inhibit specific enzymes, particularly those involved in metabolic pathways. This inhibition can lead to therapeutic effects in various diseases.

- Neurotransmitter Role: As a derivative of aspartic acid, Z-Asp-OH may influence neurotransmitter activity in the central nervous system, possibly affecting cognitive functions and mood regulation.

- Antioxidant Properties: Some studies suggest that Z-Asp-OH may possess antioxidant properties, which could help protect cells from oxidative stress .

The synthesis of Z-Asp-OH typically involves several steps:

- Starting Material: The synthesis begins with aspartic acid or its derivatives.

- Formation of Hydroxamate: The reaction of aspartic acid with hydroxylamine leads to the formation of the hydroxamate group.

- Protection Strategies: Protecting groups may be employed during synthesis to ensure selective reactions at specific functional sites.

- Purification: The final product is purified using techniques such as chromatography to obtain Z-Asp-OH in high purity .

Z-Asp-OH has various applications in different fields:

- Medicinal Chemistry: Its role as an enzyme inhibitor makes it a candidate for drug development targeting metabolic disorders and cancers.

- Biochemical Research: Used as a building block in peptide synthesis and for studying enzyme mechanisms.

- Agricultural Chemistry: Potential use in developing agrochemicals that target specific plant enzymes .

Interaction studies involving Z-Asp-OH focus on its ability to bind with proteins and enzymes. These studies help elucidate the compound's mechanism of action and its potential therapeutic effects. Key areas of investigation include:

- Enzyme Binding Affinity: Assessing how well Z-Asp-OH binds to specific enzymes can provide insights into its inhibitory effects.

- Metal Ion Interactions: Understanding how Z-Asp-OH interacts with metal ions can reveal its utility in catalysis and as a therapeutic agent .

Z-Asp-OH shares structural similarities with several other compounds derived from aspartic acid. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Aspartic Acid | Natural Amino Acid | Essential for protein synthesis |

| Aspartame | Artificial Sweetener | Used as a low-calorie sweetener |

| N-Acetylaspartic Acid | Acetylated Amino Acid | Involved in metabolic pathways |

| Z-DL-Aspartic Acid | Racemic Mixture | Contains both D and L isomers |

Z-Asp-OH is unique due to its hydroxamate functionality, which enhances its reactivity and biological activity compared to these compounds. Its ability to form stable metal complexes further distinguishes it from other derivatives, making it particularly valuable in medicinal chemistry and enzyme inhibition studies .

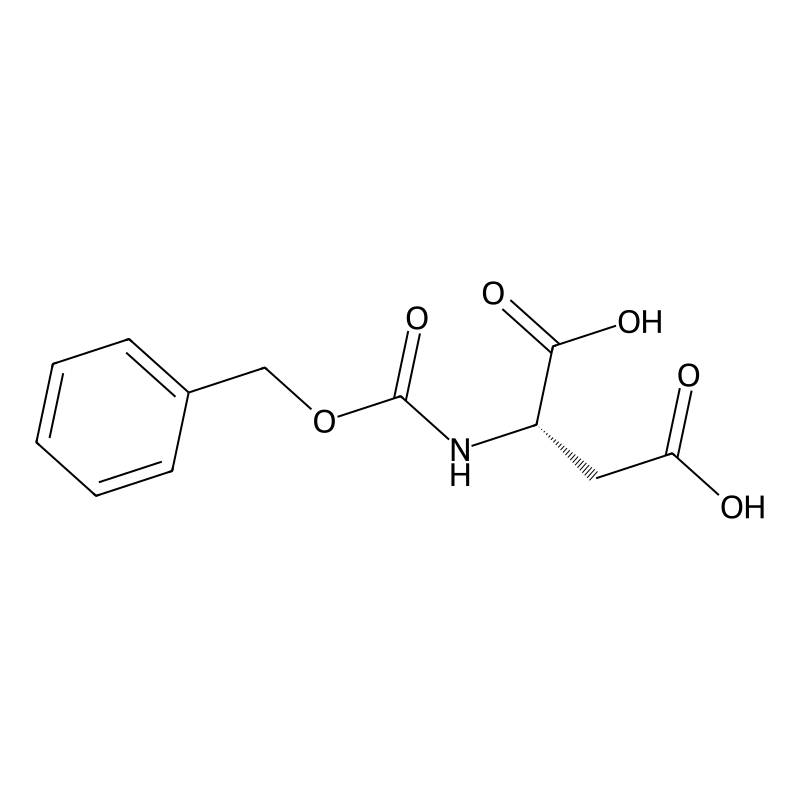

Z-Asp-OH, systematically named (2S)-2-(phenylmethoxycarbonylamino)butanedioic acid, is a protected L-aspartic acid derivative. Key identifiers include:

- CAS Number: 1152-61-0

- Molecular Formula: C₁₂H₁₃NO₆

- Molecular Weight: 267.24 g/mol

- Synonyms: Cbz-Asp-OH, Z-L-Aspartic acid, N-Carbobenzyloxy-L-aspartic acid.

The Z group (benzyloxycarbonyl) masks the α-amino group, leaving the β- and γ-carboxyl groups available for reactions.

Historical Context in Amino Acid Chemistry

Developed by Max Bergmann and Leonidas Zervas in the 1930s, the Z-group revolutionized peptide synthesis by enabling stepwise elongation without racemization. This method dominated until the 1950s when mixed anhydride techniques emerged. Z-Asp-OH gained prominence in the 1980s for aspartame synthesis, as detailed in US Patent 4,523,026.

Significance in Peptide Chemistry Research

Z-Asp-OH serves as a cornerstone in:

- Aspartame production: Z-Asp-Phe-OMe synthesis via thermolysin.

- Solid-phase peptide synthesis: Orthogonal protection strategies.

- Enzymatic catalysis: High stereoselectivity in peptide bond formation.

Structural and Functional Characteristics

Molecular Structure and Configuration

N-Benzyloxycarbonyl-L-aspartic acid, commonly designated as Z-Asp-OH, represents a protected derivative of the naturally occurring amino acid L-aspartic acid [1] [2]. The compound features a benzyloxycarbonyl (Z or Cbz) protecting group attached to the amino nitrogen of aspartic acid, resulting in a carbamate linkage [7] [19]. The molecular structure consists of a central alpha-carbon bearing an amino group protected by the benzyloxycarbonyl moiety, a carboxylic acid group, and a side chain containing an additional carboxylic acid functionality [1] [4].

The stereochemical configuration of the compound is defined by the L-configuration at the alpha-carbon, maintaining the natural S-absolute configuration found in biological systems [7] [28]. The benzyloxycarbonyl protecting group introduces additional conformational flexibility through the benzyl ester linkage, while the aromatic benzene ring provides structural rigidity and contributes to the overall molecular stability [2] [19].

The compound exists as a zwitterionic species under physiological conditions, with the carboxylic acid groups capable of deprotonation and the protected amino group remaining neutral [4] [7]. This structural arrangement significantly influences the compound's physicochemical properties and reactivity patterns in various chemical environments [1] [28].

Physicochemical Characteristics

Molecular Weight and Formula

N-Benzyloxycarbonyl-L-aspartic acid possesses a molecular formula of C₁₂H₁₃NO₆ with a corresponding molecular weight of 267.24 grams per mole [1] [4] [7]. The exact mass of the compound has been determined to be 267.074280 atomic mass units, providing precise identification for mass spectrometric analysis [4]. The molecular composition includes twelve carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and six oxygen atoms, reflecting the combined contributions of the aspartic acid backbone and the benzyloxycarbonyl protecting group [1] [7] [28].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₃NO₆ | [1] [4] [7] |

| Molecular Weight | 267.24 g/mol | [1] [4] [7] |

| Exact Mass | 267.074280 amu | [4] |

The molecular weight calculation accounts for the substitution of the amino hydrogen with the benzyloxycarbonyl group, adding approximately 134 mass units to the parent aspartic acid structure [1] [4]. This molecular mass places the compound within the typical range for protected amino acid derivatives used in peptide synthesis applications [7] [19].

Solubility Parameters

The solubility characteristics of N-Benzyloxycarbonyl-L-aspartic acid demonstrate significant dependence on the solvent polarity and pH conditions [9] [10] [19]. In aqueous systems, the compound exhibits limited solubility due to the hydrophobic nature of the benzyl protecting group, which reduces the overall hydrophilicity compared to the parent aspartic acid [12]. The presence of two carboxylic acid groups provides some water solubility through hydrogen bonding interactions and potential ionization [19].

Organic solvent solubility studies reveal that the compound dissolves readily in polar aprotic solvents such as dimethyl sulfoxide, achieving concentrations of 100 milligrams per milliliter (374.21 millimolar) [10]. In methanol, the compound demonstrates almost transparent solubility, indicating good miscibility with polar protic solvents [19]. The compound also shows solubility in chloroform, dichloromethane, ethyl acetate, and acetone, reflecting the contribution of the aromatic benzyl group to organic solvent compatibility [9].

The solubility behavior is particularly influenced by pH conditions, with increased solubility observed at higher pH values due to deprotonation of the carboxylic acid groups [12] [21]. At acidic pH, the compound exists predominantly in the protonated form, exhibiting reduced water solubility but enhanced stability [21] [28].

Melting and Boiling Points

Thermal analysis of N-Benzyloxycarbonyl-L-aspartic acid reveals characteristic phase transition temperatures that provide insight into the compound's thermal stability and intermolecular interactions [4] [19] [28]. The melting point has been experimentally determined to range from 117 to 119 degrees Celsius under standard atmospheric conditions [4] [19] [28]. This relatively narrow melting range indicates good compound purity and well-defined crystalline structure [19].

The boiling point of the compound has been predicted using computational methods to be approximately 472.8 ± 45.0 degrees Celsius at 760 millimeters of mercury pressure [4] [36]. This high boiling point reflects the strong intermolecular hydrogen bonding interactions between carboxylic acid groups and the substantial molecular weight of the compound [36]. The significant difference between melting and boiling points suggests thermal decomposition may occur before reaching the theoretical boiling point [37] [40].

Flash point measurements indicate a value of 239.7 ± 28.7 degrees Celsius, representing the minimum temperature at which the compound can form an ignitable vapor-air mixture [4]. This parameter is crucial for handling and storage considerations, particularly in industrial applications [4] [28].

Density and Physical State

Under standard temperature and pressure conditions (20 degrees Celsius), N-Benzyloxycarbonyl-L-aspartic acid exists as a crystalline solid with characteristic physical properties [19] [28]. The density of the compound has been measured as 1.4 ± 0.1 grams per cubic centimeter, indicating a relatively dense solid structure consistent with efficient molecular packing in the crystal lattice [4] [5].

The physical appearance is described as white to almost white powder or crystalline material, depending on the crystallization conditions and particle size distribution [19] [28]. The compound maintains its solid state across typical ambient temperature ranges, with no phase transitions observed below its melting point [28] [36].

Specific rotation measurements provide additional characterization data, with values of +9.0 to +10.0 degrees when measured at the sodium D-line (589 nanometers) using a concentration of 7 grams per 100 milliliters in acetic acid [19] [28]. This positive optical rotation confirms the L-configuration of the aspartic acid component and provides a method for enantiomeric purity assessment [28].

Spectroscopic Properties

IR Spectroscopy Profiles

Infrared spectroscopy of N-Benzyloxycarbonyl-L-aspartic acid reveals characteristic absorption bands that provide detailed information about the functional groups present in the molecule [15] [16] [18]. The carboxylic acid functionalities exhibit strong absorption in the carbonyl stretching region, with the free carboxylic acid groups appearing at approximately 1710-1720 wavenumbers per centimeter [18] [19]. The carbamate carbonyl group, formed by the benzyloxycarbonyl protection, displays a distinct absorption band at 1690-1700 wavenumbers per centimeter, reflecting the different electronic environment compared to free carboxylic acids [15] [18].

The amino group protection is evident through the amide N-H stretching vibration observed in the 3300-3500 wavenumbers per centimeter region [15] [18]. The carboxylic acid O-H stretching appears as a broad absorption band spanning 2500-3100 wavenumbers per centimeter, characteristic of hydrogen-bonded hydroxyl groups [18]. Aromatic C-H stretching vibrations from the benzyl group are observed at 3030-3100 wavenumbers per centimeter [18] [24].

Additional characteristic absorptions include C-N stretching vibrations from the carbamate linkage appearing around 1230-1530 wavenumbers per centimeter, and aromatic ring vibrations at 1450-1600 wavenumbers per centimeter [15] [18]. The fingerprint region below 1500 wavenumbers per centimeter contains complex absorption patterns specific to the molecular structure, providing a unique identification profile [18].

NMR Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for N-Benzyloxycarbonyl-L-aspartic acid through both carbon-13 and proton NMR techniques [19] [24] [25]. Carbon-13 NMR analysis reveals distinct chemical shifts for the various carbon environments present in the molecule [25] [27]. The carboxylic acid carbons appear in the characteristic downfield region at 170-180 parts per million, while the carbamate carbonyl carbon resonates at 155-165 parts per million [25] [28].

Aromatic carbon signals from the benzyl protecting group are observed in the 125-140 parts per million range, with individual carbons showing slight variations based on their substitution patterns [24] [25]. The aliphatic carbons, including the alpha-carbon and methylene groups, resonate between 35-70 parts per million, with chemical shifts influenced by the electron-withdrawing effects of adjacent functional groups [25] [27].

Proton NMR spectroscopy reveals the aromatic protons of the benzyl group appearing as a complex multiplet at 7.2-7.4 parts per million [27] [28]. The benzyl methylene protons (OCH₂) resonate at 5.1-5.2 parts per million, showing characteristic coupling patterns [24] [27]. The alpha-carbon proton appears at 4.5-4.7 parts per million, while the beta-methylene protons are observed at 2.7-2.9 parts per million [27]. Integration ratios and coupling patterns provide confirmation of the molecular structure and stereochemistry [19] [28].

Mass Spectrometry Characteristics

Mass spectrometric analysis of N-Benzyloxycarbonyl-L-aspartic acid provides definitive molecular weight confirmation and fragmentation pattern information [2] [26] [29]. Under positive ion electrospray ionization conditions, the compound produces a protonated molecular ion at mass-to-charge ratio 268, corresponding to [M+H]⁺ [2] [26]. This molecular ion peak typically exhibits moderate intensity and serves as the basis for molecular weight confirmation [26] [29].

Fragmentation patterns reveal characteristic losses that provide structural information about the compound [20] [26] [29]. The base peak commonly appears at mass-to-charge ratio 91, corresponding to the tropylium ion (C₇H₇⁺) formed through fragmentation of the benzyl group [26] [29]. Additional significant fragments include peaks at mass-to-charge ratio 224, representing loss of carbon dioxide from the molecular ion, and mass-to-charge ratio 176, corresponding to loss of the benzyl group [20] [26].

The fragmentation behavior follows typical patterns for benzyloxycarbonyl-protected amino acids, with preferential cleavage at the benzylic position and decarboxylation reactions [17] [26]. Collision-induced dissociation studies reveal additional fragment ions that can be used for structural confirmation and differentiation from related compounds [17] [20]. The mass spectrometric fragmentation patterns provide valuable information for compound identification and purity assessment in analytical applications [26] [29].

Stability and Reactivity Patterns

Thermal Stability

Thermal stability analysis of N-Benzyloxycarbonyl-L-aspartic acid demonstrates that the compound maintains structural integrity under moderate temperature conditions but undergoes decomposition at elevated temperatures [21] [23] [37]. Thermogravimetric analysis indicates that the compound remains stable up to approximately 200 degrees Celsius, beyond which thermal degradation processes begin to occur [23] [37]. The initial thermal stability is attributed to the crystalline structure and intermolecular hydrogen bonding networks that provide structural reinforcement [37] [40].

At temperatures exceeding 250 degrees Celsius, significant thermal degradation occurs through multiple pathways including decarboxylation and dehydration reactions [21] [37] [40]. The degradation process typically involves loss of carbon dioxide from the carboxylic acid groups, followed by formation of cyclic intermediates such as succinimide derivatives [21] [37]. These thermal decomposition products reflect the inherent instability of amino acid derivatives at high temperatures and the tendency toward cyclization reactions [37] [40].

The thermal decomposition behavior shows similarities to other protected amino acids, with the benzyloxycarbonyl group providing some protection against thermal degradation compared to unprotected aspartic acid [22] [23]. However, prolonged exposure to temperatures above 200 degrees Celsius results in complete structural breakdown and formation of complex decomposition mixtures [23] [37]. Storage and handling recommendations specify temperature control below 15 degrees Celsius to ensure long-term stability [19] [28].

pH-Dependent Behavior

The stability and chemical behavior of N-Benzyloxycarbonyl-L-aspartic acid demonstrate significant dependence on solution pH, reflecting the ionizable nature of the carboxylic acid groups [12] [21] [22]. Under acidic conditions (pH 1-3), the compound exists predominantly in the protonated form with enhanced stability and reduced reactivity [21] [22]. The carboxylic acid groups remain largely protonated at low pH, minimizing the risk of unwanted side reactions and providing optimal storage conditions [21].

At neutral pH conditions (around pH 7), the compound maintains reasonable stability while allowing for controlled reactivity in synthetic applications [12] [21]. The carboxylic acid groups exist in equilibrium between protonated and deprotonated forms, providing balanced solubility and reactivity characteristics [21] [22]. This pH range is commonly employed for peptide coupling reactions where controlled activation is required [11] [30].

Under basic conditions (pH 10-12), the compound becomes susceptible to base-catalyzed hydrolysis reactions, particularly affecting the carbamate protecting group [13] [21] [22]. Prolonged exposure to strong basic conditions can result in removal of the benzyloxycarbonyl protecting group through nucleophilic attack by hydroxide ions [13] [22]. This pH-dependent behavior is exploited in synthetic applications where selective deprotection is desired, but requires careful control to prevent unwanted side reactions [22] [30].

Reactivity with Common Reagents

N-Benzyloxycarbonyl-L-aspartic acid exhibits characteristic reactivity patterns with commonly employed chemical reagents, particularly those used in peptide synthesis and organic transformations [30] [31] [32]. The compound demonstrates excellent reactivity with carbodiimide-based coupling reagents such as dicyclohexylcarbodiimide in the presence of hydroxybenzotriazole, facilitating efficient amide bond formation [30] [31]. These coupling reactions typically proceed within 1-4 hours at room temperature with high yields and minimal side product formation [30] [35].

Activation with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate and hydroxybenzotriazole provides an alternative coupling methodology that offers rapid activation within 15-30 minutes [31] [35]. The activated intermediate demonstrates good stability and reactivity toward amine nucleophiles, making it suitable for automated peptide synthesis applications [35]. Alternative coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with N-hydroxysuccinimide also provide effective activation, typically requiring 2-6 hours for complete reaction [32] [35].

Classical Synthesis Routes

The synthesis of N-benzyloxycarbonyl-L-aspartic acid has been extensively developed through several well-established classical methods. The Schotten-Baumann reaction represents the most widely employed approach for introducing the benzyloxycarbonyl protecting group [1] [2] [3]. This method involves the reaction of L-aspartic acid with benzyl chloroformate in the presence of sodium hydroxide under carefully controlled conditions. The optimal reaction parameters include maintaining the pH between 10.75 and 11.75 and temperatures ranging from 10 to 45°C [3]. Under these conditions, yields of 90-97% can be achieved with purities exceeding 97-99% [1] [2].

Table 1: Classical Synthesis Routes for Z-Asp-OH

| Method | Reagents | Conditions | Yield (%) | Purity (%) | Citation |

|---|---|---|---|---|---|

| Schotten-Baumann Reaction | L-Aspartic acid, benzyl chloroformate, NaOH | pH 10.75-11.75, 10-45°C | 90-97 | 97-99 | [1] [2] [3] |

| Mixed Anhydride Method | Z-Asp-OH, alkyl chloroformates, NMM/NMP | DCM, -5°C, 20 min | 80-90 | High | [4] [5] |

| Direct Carbonylation | L-Aspartic acid, benzyl chloroformate, base | Aqueous medium, controlled pH | 85-95 | High | [6] [7] |

| High Temperature Synthesis | L-Aspartic acid, benzyl chloroformate, elevated temperature | 35-55°C, optimized cycle time | 90+ | 99+ | [2] [8] |

The mixed anhydride method provides an alternative approach that involves the initial formation of mixed anhydrides from N-alkoxycarbonylamino acids with alkyl chloroformates [4] [5]. This methodology utilizes dichloromethane as solvent at -5°C with reaction times of approximately 20 minutes, achieving yields of 80-90% with excellent purity. The use of N-methylmorpholine or N-methylpiperidine as bases proves crucial for the successful formation of the mixed anhydrides [4].

High-temperature synthesis protocols have demonstrated significant improvements in reaction efficiency [2] [8]. Operating at elevated temperatures of 35-55°C provides cycle times that are approximately 2-3 times faster than room temperature conditions while maintaining high yields exceeding 90% and purities above 99% [2]. This approach is particularly valuable for industrial applications where time efficiency is critical.

The formation of by-products, particularly N-benzyloxycarbonyl aspartyl aspartic acid (dipeptide formation), remains a significant challenge in classical synthesis routes [9] [3]. Controlling the rate of benzyl chloroformate addition and maintaining precise pH conditions are essential for minimizing these side reactions [3].

Modern Synthetic Approaches

Contemporary synthetic methodologies have introduced several innovative approaches that address the limitations of classical methods while improving efficiency, selectivity, and environmental compatibility.

Table 2: Modern Synthetic Approaches

| Approach | Key Features | Advantages | Temperature (°C) | Time Reduction | Citation |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, controlled side reactions | Faster synthesis, minimal aspartimide formation | 50-80 | 10-20x faster | [10] [11] [12] |

| Flow Chemistry | Continuous processing, preheat/activation loops | Precise control, scalable, reduced reagent waste | Variable | 5-10x faster | [13] [14] |

| Solid Phase Synthesis | Resin-bound synthesis, automated protocols | High purity, easy purification | RT-50 | Automated | [15] [16] |

| Enzymatic Methods | Biocatalytic peptide formation, mild conditions | Environmentally friendly, high selectivity | 25-37 | Variable | [17] [18] [19] |

| High-Throughput Stirring | Enhanced mixing, elevated temperature | Green chemistry approach, efficient | 30-90 | 4x faster | [20] |

Microwave-assisted synthesis has emerged as a transformative technology for accelerating both deprotection and coupling reactions in peptide chemistry [10] [11] [12]. The application of microwave energy provides reaction acceleration of 10-20 times compared to conventional heating while maintaining excellent control over side reactions. Critical parameters include operating temperatures of 50-80°C and optimized microwave power settings to prevent racemization and aspartimide formation [11]. The addition of hydroxybenzotriazole to deprotection solutions and the use of piperazine instead of piperidine significantly reduces unwanted side reactions [11].

Flow chemistry approaches represent a paradigm shift toward continuous processing with significant advantages in terms of control, scalability, and waste reduction [13] [14]. The implementation of preheat/activation loops enables precise temperature control and minimizes the formation of by-products. This methodology achieves reaction acceleration of 5-10 times while consuming fewer reagents compared to batch processes [13]. The separation of active ester formation from peptide coupling in different zones prevents degradation of reactive intermediates [13].

Solid-phase peptide synthesis (SPPS) methodologies have been adapted for the preparation of protected amino acid building blocks [15] [16]. The resin-bound approach offers advantages in terms of purification simplicity and automation potential. Both Fmoc/tBu and Boc/Bzl protection strategies can accommodate Z-Asp-OH derivatives, with specific considerations for preventing aspartimide formation during base-catalyzed deprotection steps [15].

Enzymatic synthesis methods provide environmentally benign alternatives using proteases such as thermolysin [17] [18] [19]. These biocatalytic approaches operate under mild conditions (25-37°C) and offer high selectivity, particularly valuable for pharmaceutical applications. The enzymatic synthesis of Z-aspartyl peptides in aqueous-organic biphasic systems has demonstrated superior performance with yields exceeding 95% under optimized conditions [18].

Industrial-Scale Synthesis Protocols

The translation of laboratory-scale synthesis to industrial production requires careful consideration of numerous factors including heat and mass transfer, safety protocols, waste minimization, and regulatory compliance.

Table 3: Industrial-Scale Synthesis Protocols

| Scale Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Key Considerations |

|---|---|---|---|---|

| Production Volume | 1-100 g | 0.1-10 kg | >100 kg | Cost optimization |

| Reactor Type | Round-bottom flask | Jacketed reactor | Large stirred tank reactor | Heat/mass transfer |

| Temperature Control | Ice bath/heating mantle | Thermostat control | Heat exchanger systems | Safety protocols |

| pH Monitoring | Manual pH meter | Automated pH control | Process control systems | Waste minimization |

| Purification Method | Column chromatography | Crystallization | Continuous crystallization | Product quality |

| Quality Control | NMR, HPLC | HPLC, MS | Process analytics | Regulatory compliance |

Industrial reactor design must accommodate the exothermic nature of the benzyloxycarbonyl protection reaction while maintaining precise temperature control [8] [21]. Large stirred tank reactors with efficient heat exchanger systems are typically employed, with provisions for controlled addition of benzyl chloroformate to prevent localized overheating and side product formation [21].

Process control systems are essential for maintaining the critical pH range of 10.75-11.75 throughout the reaction [3] [21]. Automated pH monitoring and base addition systems ensure consistent product quality while minimizing operator exposure to hazardous reagents. The rate of benzyl chloroformate addition is typically controlled to maintain a mole ratio of unreacted benzyl chloroformate to aspartic acid salt below 0.2 [3].

Continuous purification processes have been developed to replace traditional batch crystallization methods [8] [22]. These systems offer improved product consistency, reduced processing time, and lower solvent consumption. The implementation of continuous crystallization from aqueous solutions followed by washing and drying operations provides industrial-scale production capabilities [8].

Quality assurance protocols at industrial scale incorporate real-time process analytical technology (PAT) for monitoring reaction progress and product quality [8]. High-performance liquid chromatography systems enable continuous monitoring of product purity and the detection of process-related impurities, ensuring compliance with pharmaceutical manufacturing standards.

Purification and Analytical Techniques

The purification of Z-Asp-OH requires carefully selected methodologies to achieve the high purity standards required for pharmaceutical applications while maintaining cost-effectiveness at scale.

Table 4: Purification and Analytical Techniques

| Technique | Principle | Purity Achieved (%) | Scale Applicability | Advantages | Citation |

|---|---|---|---|---|---|

| Crystallization | Solubility differences | 95-99 | All scales | Cost-effective, scalable | [23] [24] [25] |

| Column Chromatography | Differential adsorption | 98-99.5 | Lab/pilot | High resolution | [26] [27] |

| HPLC | Partition/adsorption | 99+ | Analytical/prep | Precise separation | [23] [28] |

| Ion Exchange | Charge separation | 95-98 | All scales | Selective, mild | [26] [29] |

| Extraction | Partition coefficient | 90-95 | All scales | Simple, fast | [25] [30] |

| Precipitation | pH-dependent solubility | 85-95 | All scales | Simple, economical | [31] [25] |

Crystallization remains the method of choice for large-scale purification due to its cost-effectiveness and scalability [23] [25]. The crystallization of Z-Asp-OH from aqueous solutions requires careful control of pH, temperature, and cooling rates to achieve optimal crystal formation. Typical procedures involve dissolving the crude product in hot water with pH adjustment, followed by controlled cooling to precipitate pure crystals [7] [23].

Chromatographic purification methods offer superior resolution for removing closely related impurities [26] [27]. Reverse-phase chromatography using C18 stationary phases provides excellent separation of Z-Asp-OH from dipeptide by-products and unreacted starting materials. The development of solid-phase extraction protocols has enabled rapid purification with reduced solvent consumption [23].

Advanced analytical techniques are essential for characterizing the purity and identity of Z-Asp-OH products [28] [32]. High-performance liquid chromatography with ultraviolet detection provides quantitative analysis of product purity and impurity profiles. Mass spectrometry confirms molecular identity and detects trace impurities, while nuclear magnetic resonance spectroscopy provides structural confirmation [33] [28].

Chiral analysis represents a critical aspect of quality control, particularly for pharmaceutical applications [28]. The development of chiral derivatization methods using reagents such as 2,5-dioxopyrrolidin-1-yl-1-(4,6-dimethoxy-1,3,5-triazine-2-yl) pyrrolidine-2-carboxylate enables sensitive detection of racemization products [28].

Green Chemistry Approaches to Z-Asp-OH Synthesis

The implementation of green chemistry principles in Z-Asp-OH synthesis addresses environmental concerns while maintaining or improving synthetic efficiency and product quality.

Table 5: Green Chemistry Approaches to Z-Asp-OH Synthesis

| Green Principle | Application to Z-Asp-OH | Traditional vs Green | Environmental Benefit | Implementation Status | Citation |

|---|---|---|---|---|---|

| Atom Economy | Direct coupling reactions, minimal by-products | 75% vs 95% atom economy | Reduced waste generation | Widely adopted | [34] [35] [36] |

| Safer Solvents | Water-based synthesis, green solvents | DMF/DCM vs Water/EtOAc | Lower toxicity, biodegradable | Growing adoption | [34] [36] |

| Energy Efficiency | Microwave heating, ambient conditions | Reflux vs MW/RT | Reduced energy consumption | Increasingly used | [10] [11] |

| Waste Reduction | Continuous processing, recycling | Batch vs continuous | Minimal environmental impact | Industrial interest | [13] [37] |

| Renewable Feedstocks | Bio-based starting materials | Petroleum vs bio-derived | Sustainable resource use | Research stage | [38] [39] |

| Catalysis | Enzymatic synthesis | Chemical vs enzymatic | Mild conditions, selectivity | Specialized applications | [40] [41] |

Atom economy optimization focuses on designing reactions that incorporate the maximum proportion of starting materials into the final product [34] [35]. The direct coupling of L-aspartic acid with benzyl chloroformate achieves atom economies exceeding 95% compared to 75% for traditional multi-step approaches [35]. This improvement reduces waste generation and minimizes the need for extensive purification procedures.

Safer solvent selection represents a major focus of green chemistry implementation [34] [36]. The replacement of hazardous solvents such as dimethylformamide and dichloromethane with water-based systems or greener alternatives like ethyl acetate and 2-methyltetrahydrofuran significantly reduces environmental impact [36]. Aqueous reaction media combined with minimal amounts of co-solvents enable effective synthesis while maintaining product quality [34].

Energy-efficient processes utilize microwave heating and ambient temperature conditions to reduce energy consumption [10] [11]. Microwave-assisted synthesis reduces reaction times by 10-20 fold while operating at lower temperatures compared to conventional reflux conditions. This approach minimizes energy requirements and reduces the formation of thermally induced by-products [11].

Waste reduction strategies encompass continuous processing technologies and solvent recycling systems [13] [37]. Flow chemistry approaches enable precise control of reaction stoichiometry, reducing excess reagent consumption and minimizing waste streams. The implementation of continuous crystallization and purification processes further reduces solvent consumption and waste generation [13].

Renewable feedstock utilization explores the use of bio-derived starting materials for amino acid synthesis [38] [39]. Fermentative production of L-aspartic acid from renewable carbon sources provides a sustainable alternative to petroleum-derived synthetic routes. Research efforts have demonstrated the feasibility of producing aspartic acid with yields of 0.90 g/g and concentrations of 50 g/L using engineered Corynebacterium glutamicum [38].

Catalytic approaches emphasize the use of enzymatic synthesis methods that operate under mild conditions with high selectivity [40] [41]. Enzymatic peptide synthesis using proteases such as thermolysin enables the formation of Z-aspartyl peptides under aqueous conditions with minimal environmental impact. These biocatalytic processes avoid the use of harsh chemicals and operate at ambient temperatures [40].

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant